CBZ-Vaganciclovir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

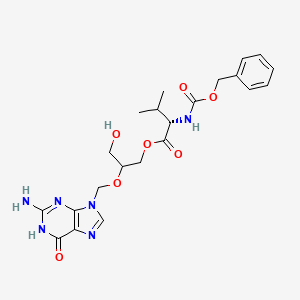

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCZUCRFYVVAW-LYKKTTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453676 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194154-40-0 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBZ-Vaganciclovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on CBZ-Valganciclovir: A Key Intermediate in the Synthesis of the Antiviral Agent Valganciclovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of CBZ-Valganciclovir, a critical intermediate in the manufacturing of Valganciclovir. Valganciclovir is an important antiviral medication used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients.[1][2] CBZ-Valganciclovir, or N-Carbobenzyloxy-L-valinyl-ganciclovir, represents a key stage in the prodrug strategy to enhance the oral bioavailability of the active compound, Ganciclovir.

Chemical Structure and Properties

CBZ-Valganciclovir is the N-benzyloxycarbonyl (CBZ or Z) protected form of the L-valyl ester of Ganciclovir. This protection of the amino group of the valine residue is a common strategy in peptide synthesis and related chemical transformations to prevent unwanted side reactions during the esterification of Ganciclovir.

Chemical Structure:

-

IUPAC Name: [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate[3]

-

Synonyms: CBZ-Vaganciclovir, N-Carbobenzyloxy-L-valinyl-ganciclovir, Cbz-Valine ganciclovir[3][4]

-

CAS Number: 194154-40-0[3]

-

Molecular Formula: C₂₂H₂₈N₆O₇[3]

A summary of the available physicochemical properties of CBZ-Valganciclovir is presented in Table 1.

Table 1: Physicochemical Properties of CBZ-Valganciclovir

| Property | Value | Reference(s) |

| Molecular Weight | 488.49 g/mol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [4] |

| pKa (Predicted) | 9.32 ± 0.20 | [4] |

| Density (Predicted) | 1.46 g/cm³ | [4] |

For the purpose of context, the properties of the final drug product, Valganciclovir, are provided in Table 2. The conversion of Ganciclovir to the Valganciclovir prodrug significantly enhances its oral bioavailability.

Table 2: Physicochemical and Pharmacokinetic Properties of Valganciclovir

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂N₆O₅ | [5] |

| Molecular Weight | 354.36 g/mol | [5] |

| Oral Bioavailability | Approximately 60% | [1] |

| Elimination Half-life | Approximately 4 hours (in patients with normal renal function) | [1] |

| Metabolism | Rapidly hydrolyzed to Ganciclovir by intestinal and hepatic esterases | [1][6] |

| Excretion | Primarily as Ganciclovir in the urine | [1] |

Synthesis of Valganciclovir via CBZ-Valganciclovir: Experimental Protocols

The synthesis of Valganciclovir typically involves the esterification of Ganciclovir with a protected valine derivative, followed by deprotection. The use of N-benzyloxycarbonyl-L-valine (CBZ-L-valine) is a well-established method. Below are generalized experimental protocols based on published literature.

2.1. Esterification of Ganciclovir to form CBZ-Valganciclovir

This step involves the coupling of Ganciclovir with CBZ-L-valine. Due to the two hydroxyl groups in Ganciclovir, this reaction can lead to a mixture of mono- and di-esterified products. Reaction conditions are optimized to favor the formation of the desired monoester.

-

Materials: Ganciclovir, N-benzyloxycarbonyl-L-valine (CBZ-L-valine), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), a catalyst like 4-dimethylaminopyridine (DMAP), and a suitable solvent (e.g., dimethylformamide (DMF) or a mixture of dichloromethane and DMF).[7][8]

-

Procedure:

-

Ganciclovir, CBZ-L-valine, and DMAP are dissolved in the chosen solvent system.[7]

-

The mixture is stirred at room temperature.[7]

-

DCC, dissolved in a portion of the solvent, is added to the reaction mixture.[7]

-

The reaction is allowed to proceed for several hours at room temperature.[7][8]

-

Upon completion, the by-product, dicyclohexylurea (DCU), is removed by filtration.[8]

-

The filtrate containing CBZ-Valganciclovir is then purified. This may involve aqueous workup, extraction, and crystallization to isolate the monoester from any unreacted starting materials and the di-ester by-product.[7]

-

2.2. Deprotection of CBZ-Valganciclovir to Yield Valganciclovir

The final step is the removal of the CBZ protecting group to yield Valganciclovir. This is typically achieved by catalytic hydrogenation.

-

Materials: CBZ-Valganciclovir, a hydrogenation catalyst (e.g., 10% Palladium on carbon), a suitable solvent (e.g., methanol), and a source of hydrogen.[9] For the hydrochloride salt, hydrochloric acid is also included.[9]

-

Procedure:

-

CBZ-Valganciclovir is dissolved in the solvent.[9]

-

The palladium on carbon catalyst is added to the solution.[9]

-

If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid is added.[9]

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a pressurized hydrogenation apparatus.[9]

-

The reaction is monitored until the deprotection is complete.

-

The catalyst is removed by filtration through a pad of celite.[9]

-

The solvent is removed under vacuum, and the resulting Valganciclovir is purified by recrystallization.[9]

-

Visualizations of Synthetic and Mechanistic Pathways

3.1. Synthetic Pathway of Valganciclovir

The following diagram illustrates the key steps in the synthesis of Valganciclovir, highlighting the formation of the CBZ-Valganciclovir intermediate.

3.2. Mechanism of Action of Valganciclovir

Valganciclovir itself is not the active antiviral agent. It acts as a prodrug that is efficiently converted to Ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form, which inhibits viral DNA synthesis.

References

- 1. Valganciclovir - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cbz-Valine ganciclovir | 194154-40-0 [chemicalbook.com]

- 5. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Valganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Crucial Role of CBZ-Valganciclovir in the Synthesis of Valganciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of N-benzyloxycarbonyl-valganciclovir (CBZ-Valganciclovir) in the chemical synthesis of Valganciclovir, a vital antiviral medication. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and manufacturing.

Introduction

Valganciclovir, the L-valyl ester prodrug of Ganciclovir, exhibits significantly improved oral bioavailability, making it a cornerstone in the treatment of cytomegalovirus (CMV) infections. The synthesis of Valganciclovir is a multi-step process that necessitates the strategic use of protecting groups to ensure the desired chemical transformations occur with high yield and purity. Within these synthetic routes, CBZ-Valganciclovir emerges as a key intermediate, facilitating the selective esterification of Ganciclovir with L-valine.

The carbobenzyloxy (CBZ or Z) group serves as a robust protecting group for the amino functionality of L-valine. This protection is essential to prevent undesired side reactions, such as the formation of amides, during the esterification of the hydroxyl groups of Ganciclovir. Following the successful coupling of CBZ-L-valine to Ganciclovir, the CBZ group is efficiently removed, typically through hydrogenolysis, to yield the final active pharmaceutical ingredient, Valganciclovir.

Synthetic Pathways Involving CBZ-Valganciclovir

Several synthetic strategies leverage CBZ-Valganciclovir as a key intermediate. The primary approaches involve the direct esterification of Ganciclovir or the use of a protected Ganciclovir derivative.

Pathway 1: Direct Esterification of Ganciclovir

This pathway involves the direct reaction of Ganciclovir with N-CBZ-L-valine in the presence of a coupling agent. This approach can lead to a mixture of mono- and bis-esterified products, requiring careful control of reaction conditions and subsequent purification.

Pathway 2: Synthesis via Protected Ganciclovir Derivatives

To enhance selectivity and yield, a common strategy involves the use of a Ganciclovir derivative where one of the hydroxyl groups is temporarily protected. A frequently used starting material is triacetylganciclovir, which undergoes selective hydrolysis to yield a monoacetylated Ganciclovir intermediate. This intermediate is then reacted with N-CBZ-L-valine.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for the preparation of Valganciclovir, highlighting the yields and purity at key stages involving CBZ-Valganciclovir.

Table 1: Synthesis of CBZ-Valganciclovir Intermediate

| Starting Material | Coupling Agent/Method | Solvent(s) | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |

| Ganciclovir | DCC, DMAP | DMSO | 25-30°C, 5-6 hours | - | 98.87% (bis-ester) | Quick Company |

| Monoacetylganciclovir | DCC | Dichloromethane, DMF | 25°C, 12 hours | - | - | EP1837336A1[1] |

| Ganciclovir | DCC, DMAP | DMF | Room Temp, 8 hours | >98% (monoester) | >98% | CN105732630A[2] |

| Ganciclovir | DCC | DMSO | 30-40°C, 15-20 hours | - | >99.5% (monoester) | Google Patents[3] |

Table 2: Deprotection of CBZ-Valganciclovir to Valganciclovir Hydrochloride

| Catalyst | Solvent(s) | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |

| 10% Palladium on Carbon | Methanol, aq. HCl | 0.7-1 kg/cm ² H₂, 25-30°C, 17-18 hours | - | - | Quick Company |

| Palladium on Carbon | - | Acidic conditions, H₂, 25-30°C, 4-5 hours | - | - | EP1837336A1[1] |

| 10% Palladium on Carbon | Aqueous Isopropanol | - | - | >99.5% | Benchchem[4] |

| Palladium on Carbon | Ethanol, aq. HCl | - | 75% | 98.48% | US8586738B2[5] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of Valganciclovir via the CBZ-Valganciclovir intermediate.

Protocol 1: Preparation of Monoacetylganciclovir from Triacetylganciclovir

-

Selective Hydrolysis: Triacetylganciclovir is subjected to selective hydrolysis using an amine such as piperidine or piperazine.[1] The reaction temperature is maintained between 25 to 80°C.[6]

-

Work-up and Isolation: Upon completion of the reaction, the monoacetylganciclovir is isolated and purified.

Protocol 2: Synthesis of 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)-methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate

-

Reaction Setup: In a suitable reaction vessel, N-CBZ-L-valine (170 g) and dicyclohexylcarbodiimide (DCC) (130 g) are stirred in dichloromethane (2 L).[1]

-

Addition of Monoacetylganciclovir: The monoacetylganciclovir (70 g) from the previous step is added to the reaction mixture and stirred for 3-4 hours.[1]

-

Catalyst and Solvent Addition: Dimethylformamide (DMF) (140 ml) and 4-dimethylaminopyridine (DMAP) (0.82 g) are added, and the mixture is stirred at 25°C for 12 hours.[1]

-

Work-up and Isolation: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under vacuum to remove DMF, yielding the crude CBZ-protected intermediate.[1]

Protocol 3: Hydrolysis to N-Benzyloxycarbonyl Valganciclovir (CBZ-Valganciclovir)

-

Base Hydrolysis: The product from Protocol 2 (34 g) is stirred with piperidine (68 ml) at 25°C for 48 hours to remove the acetyl group.[1]

-

Work-up and Isolation: After the reaction, isopropyl alcohol (136 ml) is added, followed by hexane (340 ml). The hexane layer is decanted, and the remaining oil is further stirred in a mixture of isopropyl alcohol and hexane to yield N-Benzyloxycarbonyl Valganciclovir.[1]

Protocol 4: Hydrogenolysis of N-Benzyloxycarbonyl Valganciclovir to Valganciclovir Hydrochloride

-

Reaction Setup: N-Benzyloxycarbonyl Valganciclovir is dissolved in a suitable solvent such as methanol.[7]

-

Catalyst and Acid Addition: A catalyst, typically Palladium on Carbon (Pd/C), is added to the solution under acidic conditions, usually achieved by the addition of hydrochloric acid.[6]

-

Hydrogenation: The reaction mixture is subjected to hydrogenation with hydrogen gas, often at a pressure below 50 psi, at a temperature of 25-30°C for 4-5 hours.[6]

-

Work-up and Isolation: The catalyst is removed by filtration. The filtrate is then concentrated, and the Valganciclovir hydrochloride is purified, often through crystallization.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

References

- 1. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]

- 2. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 3. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]

- 6. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]

- 7. Preparation Of Valganciclovir And Its Salts [quickcompany.in]

N-Carbobenzyloxy-L-valinyl-ganciclovir foundational information

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-valinyl-ganciclovir, also known as CBz-Valganciclovir, is a key intermediate in the synthesis of Valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections.[1] It is a prodrug of the potent antiviral agent ganciclovir.[1] This L-valyl ester modification is a critical strategy to enhance the oral bioavailability of ganciclovir, which is poorly absorbed when administered orally. This document provides a comprehensive overview of the foundational information, synthesis, and mechanism of action of N-Carbobenzyloxy-L-valinyl-ganciclovir.

Core Compound Properties

N-Carbobenzyloxy-L-valinyl-ganciclovir is a white to off-white solid.[1] While specific quantitative solubility data is not widely available in public literature, it is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.

| Property | Value | Reference |

| Molecular Formula | C22H28N6O7 | [1][2][3] |

| Molecular Weight | 488.49 g/mol | [3] |

| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [2] |

| CAS Number | 194154-40-0 | [3] |

Mechanism of Action and Prodrug Strategy

The primary role of N-Carbobenzyloxy-L-valinyl-ganciclovir is to serve as a prodrug that is efficiently converted to ganciclovir in the body. The addition of the L-valine ester, protected by a carbobenzyloxy group, significantly enhances the molecule's oral bioavailability. This is believed to be due to active transport across the intestinal wall via peptide transporters.

Following oral administration, N-Carbobenzyloxy-L-valinyl-ganciclovir undergoes a two-step conversion to release the active antiviral agent, ganciclovir. First, the carbobenzyloxy (CBz) protecting group is removed, yielding valganciclovir. Subsequently, intestinal and hepatic esterases rapidly hydrolyze the valine ester, releasing ganciclovir into the bloodstream.

The active ganciclovir is then taken up by virus-infected cells where it is phosphorylated to ganciclovir monophosphate by a viral-encoded thymidine kinase. Cellular kinases then further phosphorylate it to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of DNA synthesis, thus inhibiting viral replication.[4][5]

Quantitative Data

Bioavailability

The L-valine ester prodrug strategy dramatically improves the oral bioavailability of ganciclovir.

| Compound | Oral Bioavailability |

| Ganciclovir | <10% |

| Valganciclovir | ~60% |

Antiviral Efficacy

While N-Carbobenzyloxy-L-valinyl-ganciclovir is a prodrug with expectedly low direct antiviral activity, its efficacy is realized through its conversion to ganciclovir. The following table summarizes the in vitro efficacy of ganciclovir against various herpesviruses.

| Virus | Strain | IC50 (µM) | Reference |

| Human Cytomegalovirus (HCMV) | AD169 | 8-9 | [6] |

| Human Cytomegalovirus (HCMV) | Clinical Isolate | 14 | [6] |

| Herpes Simplex Virus-1 (HSV-1) | KOS | 0.07 nM (for E-GCV) | [7] |

Experimental Protocols

Synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir

The synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir is a key step in the production of valganciclovir. The following protocol is a representative example based on published literature.

Materials:

-

Ganciclovir derivative (e.g., mono-acetyl ganciclovir)

-

N-CBZ-L-valine

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Solvents for purification (e.g., ethanol, water, chloroform, toluene)

Procedure:

-

Activation of N-CBZ-L-valine: In a reaction vessel, dissolve N-CBZ-L-valine and a coupling agent such as DCC in an appropriate solvent like DCM.

-

Coupling Reaction: To the activated N-CBZ-L-valine solution, add the ganciclovir derivative and a catalytic amount of DMAP. The reaction is typically stirred at room temperature for several hours.

-

Work-up: After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified using techniques such as crystallization or column chromatography. A common method involves dissolving the crude product in a solvent like ethanol or DMSO and then precipitating the purified N-Carbobenzyloxy-L-valinyl-ganciclovir by adding water.[8][9] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform or toluene).[9]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purity determination of N-Carbobenzyloxy-L-valinyl-ganciclovir and its related compounds. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength of approximately 250-254 nm.[10][11]

Conclusion

N-Carbobenzyloxy-L-valinyl-ganciclovir is a crucial intermediate in the synthesis of the antiviral drug valganciclovir. Its design as a prodrug of ganciclovir successfully overcomes the poor oral bioavailability of the parent drug, representing a significant advancement in the treatment of cytomegalovirus infections. The synthetic and analytical methodologies outlined in this document provide a foundational understanding for researchers and professionals in the field of drug development. Further research to quantify the specific physicochemical properties and direct in vitro activity of N-Carbobenzyloxy-L-valinyl-ganciclovir would provide a more complete profile of this important compound.

References

- 1. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Carbobenzyloxy-L-valinyl-ganciclovir | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102070635B - Preparation method for ganciclovir valine ester derivative - Google Patents [patents.google.com]

- 9. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. jpionline.org [jpionline.org]

The Carboxybenzyl (CBZ) Group: A Linchpin in Ganciclovir Prodrug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of valganciclovir, the L-valyl ester prodrug of the antiviral agent ganciclovir, represents a significant advancement in the treatment of cytomegalomegalovirus (CMV) infections, primarily due to its enhanced oral bioavailability. A critical step in the chemical synthesis of valganciclovir is the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. This technical guide delves into the pivotal role of the carboxybenzyl (CBZ or Z) protecting group in this process. We will explore the mechanism of CBZ protection of the L-valine amino acid, its subsequent coupling with a ganciclovir intermediate, and the final deprotection step to yield the active pharmaceutical ingredient. This guide provides detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of the chemical pathways and workflows to offer a comprehensive resource for professionals in drug development and organic synthesis.

Introduction: The Significance of Protecting Groups in Nucleoside Analogue Synthesis

The chemical synthesis of complex molecules like nucleoside analogues frequently necessitates the use of protecting groups. These chemical moieties temporarily mask reactive functional groups, preventing them from participating in reactions while transformations are carried out at other sites in the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield under mild conditions that do not affect the integrity of the target molecule.

In the synthesis of valganciclovir, the primary challenge lies in the selective formation of an ester linkage between the hydroxyl group of ganciclovir and the carboxyl group of L-valine. Without protection, the nucleophilic amino group of L-valine would compete with the hydroxyl group of ganciclovir in the coupling reaction, leading to the formation of undesired amide byproducts. The carboxybenzyl (CBZ) group, introduced by Bergmann and Zervas in 1932, has emerged as a highly effective protecting group for amines in this context.[1] Its stability in both basic and mildly acidic environments makes it compatible with the conditions required for esterification.[1]

The Mechanism of CBZ Protection

The CBZ group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amino acid.

The mechanism involves the nucleophilic attack of the amino group of L-valine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride leaving group and the formation of the stable carbamate linkage.

Visualizing the Protection Mechanism

Caption: Mechanism of CBZ protection of L-valine.

Synthesis of Valganciclovir: A Step-by-Step Approach

The synthesis of valganciclovir using the CBZ protecting group strategy can be broadly divided into three key stages:

-

Protection: Protection of the amino group of L-valine with the CBZ group.

-

Coupling: Esterification of a suitably protected ganciclovir intermediate with N-CBZ-L-valine.

-

Deprotection: Removal of the CBZ group to yield valganciclovir.

Experimental Protocols

This protocol is based on the Schotten-Baumann reaction conditions.

-

Dissolution: Dissolve L-valine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) while cooling in an ice bath.

-

Addition of Cbz-Cl: Vigorously stir the solution and add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained between 15-25°C.[3]

-

pH Maintenance: During the addition of benzyl chloroformate, simultaneously add a 2 M sodium hydroxide solution to maintain the pH of the reaction mixture at approximately 9.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A white solid will precipitate.[4]

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield N-CBZ-L-valine.[4]

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Activation of N-CBZ-L-valine: In a reaction vessel, stir a solution of N-CBZ-L-valine (2.4 eq) and dicyclohexylcarbodiimide (1.8 eq) in dichloromethane (DCM).[5]

-

Addition of Ganciclovir Intermediate: Add monoacetyl ganciclovir (1.0 eq) to the reaction mixture and stir for 3-4 hours.[5]

-

Catalyst Addition: Add N,N-dimethylformamide (DMF) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and continue stirring at 25°C for 12 hours.[5]

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product is N-CBZ-valganciclovir monoacetate.

-

Hydrolysis of Acetyl Group: The monoacetyl group is then selectively hydrolyzed under basic conditions (e.g., using piperidine) to yield N-CBZ-valganciclovir.[5]

The final step involves the removal of the CBZ group via catalytic hydrogenation.

-

Reaction Setup: Dissolve N-CBZ-valganciclovir (1.0 eq) in a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[6]

-

Acidification: Add hydrochloric acid to the mixture.[7]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm or up to 50 psi) and stir vigorously at 25-30°C for 4-5 hours.[5][7]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of water and isopropanol to yield valganciclovir hydrochloride.[8]

Quantitative Data

The efficiency of each step is crucial for the overall yield of the synthesis. The following table summarizes typical yields reported for each key transformation.

| Step | Reaction | Reagents | Typical Yield (%) | Reference(s) |

| 1 | CBZ Protection of L-valine | Benzyl chloroformate, NaOH | 93.7 | [4] |

| 2 | Coupling | N-CBZ-L-valine, Monoacetyl ganciclovir, DCC, DMAP | ~70 (for hydrolysis of triacetyl to monoacetyl ganciclovir) | [5] |

| 3 | Deprotection (Hydrogenolysis) | H₂, Pd/C, HCl | 55-92 | [9] |

Note: The yield for the coupling step is often reported in conjunction with the preceding deacetylation step. A purity of >99.0% for the intermediate monoester and >99.5% for the final valganciclovir hydrochloride has been reported after purification.[10]

Visualizing the Experimental Workflow

Caption: Overall workflow for valganciclovir synthesis.

Stability of the CBZ Group

The robustness of the CBZ group is a key factor in its successful application. It is stable under the basic conditions of the Schotten-Baumann reaction and the neutral to slightly basic conditions of the DCC/DMAP-mediated coupling.[1] It is also stable to the mildly basic conditions often used for the hydrolysis of the acetyl protecting group on the ganciclovir intermediate.[11] This stability ensures that the amino group of L-valine remains protected throughout the key bond-forming steps. The primary lability of the CBZ group is to catalytic hydrogenolysis, which allows for its clean and efficient removal in the final step of the synthesis.[12]

Conclusion

The carboxybenzyl protecting group plays an indispensable role in the synthesis of valganciclovir. Its ease of introduction, stability under the required reaction conditions, and facile removal via catalytic hydrogenolysis make it an ideal choice for protecting the amino group of L-valine. The methodologies outlined in this guide provide a robust framework for the efficient and scalable synthesis of this important antiviral prodrug. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of using the CBZ group is essential for the successful synthesis of valganciclovir and other complex pharmaceutical agents. The continued optimization of these synthetic routes, with a focus on yield, purity, and environmental sustainability, remains a key area of research in pharmaceutical chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

- 10. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: CBZ-Valganciclovir as a Key Intermediate in the Synthesis of Valganciclovir

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganciclovir is a potent antiviral agent highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] However, its clinical utility is hampered by poor oral bioavailability (<10%), necessitating intravenous administration for induction therapy.[2][3] To overcome this limitation, valganciclovir, the L-valyl ester prodrug of ganciclovir, was developed.[1] Valganciclovir significantly enhances oral bioavailability to approximately 60%, allowing for oral administration.[1][2] After absorption, it is rapidly hydrolyzed by intestinal and hepatic esterases to yield ganciclovir.[4][5]

A critical step in the chemical synthesis of valganciclovir is the selective esterification of ganciclovir with L-valine. To achieve this with high yield and purity, the amino group of L-valine must be protected. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for this purpose. This guide provides an in-depth overview of N-(benzyloxycarbonyl)-L-valganciclovir (CBZ-valganciclovir), a pivotal intermediate in this synthetic pathway. We will detail the experimental protocols, present relevant physicochemical and reaction data, and illustrate the synthetic and metabolic pathways.

The Prodrug Strategy: From Ganciclovir to Valganciclovir

The development of valganciclovir is a classic example of a prodrug strategy aimed at improving the pharmacokinetic profile of an active pharmaceutical ingredient (API). The addition of the L-valine ester moiety leverages the body's natural peptide transporters (PEPT1 and PEPT2) for enhanced absorption from the gastrointestinal tract.[4] The CBZ protecting group is essential during synthesis to prevent unwanted side reactions, such as the formation of amide bonds, ensuring that the esterification occurs selectively at the hydroxyl group of ganciclovir.

Physicochemical Data of Key Compounds

The properties of the reactants, intermediates, and final product are crucial for process development and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | White crystalline solid | 82410-32-0 |

| L-Valine | C₅H₁₁NO₂ | 117.15 | White crystalline powder | 72-18-4 |

| N-CBZ-L-Valine | C₁₃H₁₇NO₄ | 251.28 | White to off-white crystalline powder | 1149-26-4 |

| CBZ-Valganciclovir | C₂₂H₂₈N₆O₇ | 488.50 | White Solid | 194154-40-0 |

| Valganciclovir HCl | C₁₄H₂₃ClN₆O₅ | 390.83 | White to off-white crystalline powder | 175865-59-5 |

Synthetic Pathway and Experimental Protocols

The synthesis of valganciclovir hydrochloride from ganciclovir proceeds through two main stages: the formation of the protected intermediate, CBZ-valganciclovir, followed by deprotection.

Step 1: Preparation of N-benzyloxycarbonyl-L-valine (CBZ-L-valine)

This step protects the amino group of L-valine to prevent it from reacting during the subsequent esterification.[6]

-

Protocol:

-

Dissolve L-valine in an aqueous sodium hydroxide solution.

-

Cool the mixture in an ice-salt bath, maintaining the internal temperature below 10°C.[7]

-

Under vigorous stirring, add benzyl chloroformate (Cbz-Cl) dropwise to the solution, ensuring the temperature remains controlled.[6][7]

-

After the addition is complete, continue stirring at low temperature (e.g., in an ice-water bath) for approximately 2 hours, followed by stirring at room temperature for several hours (e.g., 6 hours) until the reaction is complete (monitored by TLC).[7]

-

The product, N-CBZ-L-valine, is then isolated, typically through acidification and extraction or filtration.

-

Step 2: Synthesis of CBZ-Valganciclovir (Esterification)

This is the core step where the protected amino acid is coupled with ganciclovir. Several methods exist, often starting with a protected form of ganciclovir to improve selectivity. A common approach involves the condensation of monoacetyl ganciclovir with CBZ-L-valine.[8][9][10]

-

Protocol (using Monoacetyl Ganciclovir):

-

Stir N-CBZ-L-valine (e.g., 170g) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (e.g., 130g) in a suitable solvent like dichloromethane (DCM) (e.g., 2L).[10]

-

Add monoacetyl ganciclovir (e.g., 70g) to the reaction mixture and stir for 3-4 hours.[10]

-

Add N,N-dimethylformamide (DMF) (e.g., 140ml) and a catalyst like 4-dimethylaminopyridine (DMAP) (e.g., 0.82g).[10]

-

Continue stirring the reaction mass at room temperature (25°C) for approximately 12 hours.[10]

-

The resulting product, an acetyl-protected CBZ-valganciclovir, is then isolated. This is followed by selective hydrolysis (e.g., using a base like piperidine) to remove the acetyl group, yielding the CBZ-valganciclovir monoester.[8][9]

-

-

Alternative Protocol (Direct Condensation):

Step 3: Synthesis of Valganciclovir HCl (Deprotection)

The final step involves the removal of the CBZ protecting group via catalytic hydrogenolysis.

-

Protocol:

-

Dissolve the CBZ-valganciclovir monoester (e.g., 5g) in a solvent such as methanol (e.g., 100 mL).[4]

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C) (e.g., 1g).[4][8][9]

-

Add hydrochloric acid (e.g., 33% aqueous HCl, 1.6 mL) to the suspension.[4]

-

Hydrogenate the mixture in an autoclave under hydrogen pressure (e.g., 4 kg/cm ²) for about 2 hours.[4]

-

After the reaction is complete, filter the mixture through celite to remove the catalyst.[4]

-

Remove the solvent under vacuum, and recrystallize the residue from a suitable solvent system (e.g., water:isopropanol) to yield pure valganciclovir hydrochloride as a white solid.[4]

-

Quantitative Reaction Data

The efficiency of each synthetic step is critical for the overall process viability. The following table summarizes representative yields and conditions.

| Reaction Step | Starting Materials | Key Reagents | Solvent(s) | Typical Yield | Reference |

| Protection | L-Valine, Benzyl Chloroformate | NaOH | Water | High (Not specified) | [6][7] |

| Esterification | Monoacetyl Ganciclovir, N-CBZ-L-Valine | DCC, DMAP | DCM, DMF | Good (Not specified) | [10] |

| Deprotection | CBZ-Valganciclovir monoester | H₂, 10% Pd/C, HCl | Methanol | 70.6% | [4] |

In Vivo Conversion and Mechanism of Action

Once administered, valganciclovir acts as a carrier, delivering ganciclovir efficiently into the systemic circulation.

-

Absorption and Hydrolysis: After oral administration, valganciclovir is absorbed through the gastrointestinal tract and is rapidly and completely hydrolyzed by esterases in the intestinal wall and liver to ganciclovir and the natural amino acid L-valine.[4][5]

-

Phosphorylation: Inside CMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by a viral-encoded protein kinase (UL97).[2]

-

Activation: Host cell kinases then further phosphorylate the monophosphate to the active ganciclovir triphosphate.[2]

-

Inhibition: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), disrupting viral DNA synthesis by inhibiting viral DNA polymerase and by being incorporated into the viral DNA, causing chain termination.[1]

Conclusion

CBZ-valganciclovir is an indispensable intermediate in the modern synthesis of valganciclovir. The use of the carbobenzyloxy protecting group allows for a controlled and efficient esterification of ganciclovir with L-valine, a crucial step in creating this high-bioavailability prodrug. The synthetic route, involving protection, coupling, and deprotection, is a robust and scalable process that has enabled the widespread clinical use of oral ganciclovir therapy. This technical guide provides researchers and drug development professionals with the foundational knowledge of the synthesis, properties, and biological fate of this important antiviral medication.

References

- 1. Valganciclovir - Wikipedia [en.wikipedia.org]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Valganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis method of valganciclovir as hydrochloric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. An Improved Process For The Preparation Of Valganciclovir [quickcompany.in]

- 9. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Exploratory studies on CBZ-protected ganciclovir esters

An in-depth technical guide on the exploratory studies of Carbobenzoxy (CBZ)-protected ganciclovir esters, designed for researchers, scientists, and drug development professionals.

Introduction

Ganciclovir is a potent antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] However, its clinical utility is hampered by suboptimal physicochemical properties, leading to poor oral bioavailability.[1] To overcome this limitation, a prodrug strategy is often employed, wherein ganciclovir is chemically modified to create ester derivatives with improved pharmacokinetic profiles. Valganciclovir, the L-valyl ester of ganciclovir, is a successful example of this approach, demonstrating significantly enhanced oral bioavailability.[2]

The synthesis of such ester prodrugs frequently involves the use of protecting groups to ensure selective reactions. The Carbobenzoxy (CBZ or Z) group is a common amine-protecting group used in peptide synthesis and related fields. In the context of valganciclovir synthesis, N-CBZ-L-valine is a key intermediate, which is coupled to ganciclovir to form a CBZ-protected ganciclovir ester. This protected compound is a crucial precursor that is subsequently deprotected to yield the final active prodrug.

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of CBZ-protected ganciclovir esters, based on available scientific literature and patents.

Synthesis of CBZ-Protected Ganciclovir Esters

The primary synthetic route involves the esterification of ganciclovir with N-CBZ-L-valine. This reaction typically requires a coupling agent to activate the carboxylic acid group of the protected amino acid, facilitating its condensation with the hydroxyl groups of ganciclovir. Depending on the reaction conditions, this can yield mono- or bis-esterified products. The synthesis of the mono-ester, which is the precursor to valganciclovir, often involves either a direct controlled reaction or the partial hydrolysis of the bis-ester derivative.[3]

General Synthesis Workflow

The overall process begins with the protection of the amino acid L-valine with a CBZ group. This is followed by the coupling of CBZ-L-valine to ganciclovir, which can result in a mixture of products. The desired mono-ester is then isolated, often through purification or selective hydrolysis of the bis-ester.

Experimental Protocols

The following are representative protocols derived from patent literature for the synthesis of CBZ-ganciclovir esters.

Protocol 1: Synthesis of Bis-CBZ-L-Valine Ganciclovir Ester [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve ganciclovir (e.g., 50 kg) in dimethylformamide (DMF, e.g., 200 kg).

-

Addition of Reagents: Add dicyclohexylcarbodiimide (DCC, e.g., 100 kg), 4-dimethylaminopyridine (DMAP, e.g., 3.0 kg), and CBZ-L-valine (e.g., 110.0 kg) to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 9 hours.

-

Quenching and Filtration: Add water (e.g., 10 kg) to the reaction mixture, stir, and perform suction filtration to remove the dicyclohexylurea byproduct.

-

Work-up: Concentrate the filtrate to dryness. Add chloroform (e.g., 200 kg) and reflux. This crude product is the bis-ester, which can be taken to the next step.

Protocol 2: Selective Hydrolysis to Mono-CBZ-L-Valine Ganciclovir Ester [3]

-

Hydrolysis Reaction: The crude bis-CBZ-L-valine ester of ganciclovir is subjected to partial hydrolysis. This can be achieved using an amine base in a suitable solvent. For example, n-propylamine is added to the reaction mixture.[3]

-

Isolation: The reaction is monitored (e.g., by HPLC) until the optimal yield of the mono-ester is achieved. The reaction is stopped when approximately 50% of the bis-ester has reacted, as prolonged reaction times can lead to the decomposition of the desired mono-ester into ganciclovir.[5]

-

Purification: The resulting solid, which is the crude mono-CBZ-valganciclovir, is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dissolving in a solvent and adding water to precipitate the product).[4]

Physicochemical Data and Characterization

The synthesized CBZ-protected ganciclovir esters are characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the conjugation of the CBZ-L-valine moiety to the ganciclovir backbone.[1]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, confirming the successful esterification.[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a critical tool for assessing the purity of the final compounds and for monitoring the progress of the reaction.[1][6]

Table 1: Physicochemical Properties of Mono-CBZ-L-Valine Ganciclovir

| Property | Value | Source |

| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [7] |

| Molecular Formula | C₂₂H₂₈N₆O₇ | [7] |

| Molecular Weight | 488.5 g/mol | [7] |

| Exact Mass | 488.20194725 Da | [7] |

| CAS Number | 194154-40-0 | [7] |

Mechanism of Action of Released Ganciclovir

CBZ-protected ganciclovir esters are prodrugs designed to be converted in vivo to ganciclovir. Once the protecting groups and the valine ester are cleaved by cellular enzymes (esterases), the released ganciclovir exerts its antiviral effect. The mechanism involves a three-step intracellular phosphorylation process, initiated by a viral-encoded protein kinase (UL97 in CMV) and completed by cellular kinases. The resulting ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis.

Conclusion

The use of a CBZ protecting group is a well-established strategy in the multi-step synthesis of ganciclovir ester prodrugs like valganciclovir. The formation of mono- and bis-CBZ-L-valine ganciclovir esters is a key step, requiring controlled reaction conditions and careful purification to isolate the desired mono-ester intermediate. The data and protocols summarized in this guide highlight the chemical principles and practical considerations for researchers working on the development of ganciclovir prodrugs and related antiviral compounds. These exploratory studies form the foundation for scalable manufacturing processes that enable the production of clinically vital antiviral therapies.

References

- 1. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of ganciclovir after its oral administration and from its prodrug, valganciclovir, in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 5. CN102070635B - Preparation method for ganciclovir valine ester derivative - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Basic characterization of CBZ-Vaganciclovir

An In-depth Technical Guide on the Core Characterization of CBZ-Vaganciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, scientifically known as N-Carbobenzyloxy-L-valinyl-ganciclovir, is a key protected intermediate in the chemical synthesis of Valganciclovir, a widely used antiviral prodrug of Ganciclovir.[1][2] This document provides a comprehensive overview of the basic characterization of this compound, including its physicochemical properties, a detailed synthesis protocol, and methods for its analysis. The information is intended to support researchers and professionals involved in the development and manufacturing of antiviral therapeutics.

Physicochemical Properties

This compound is a white to off-white solid compound.[3] It is an ester formed between the primary hydroxyl group of the antiviral agent Ganciclovir and the carboxyl group of N-benzyloxycarbonyl-L-valine (CBZ-L-valine). This carbobenzyloxy (CBZ) protecting group is crucial for preventing unwanted side reactions during the synthesis of Valganciclovir.[2]

A summary of its known physicochemical properties is presented in Table 1. It is important to note that some of the presented data are computed or predicted values due to the limited availability of experimentally determined data in public literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 194154-40-0 | [1] |

| Molecular Formula | C₂₂H₂₈N₆O₇ | [1] |

| Molecular Weight | 488.5 g/mol | [1] |

| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [1] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Soluble in DMSO, Methanol | [3] |

| Density (Predicted) | 1.46 g/cm³ | [3] |

| pKa (Predicted) | 9.32 ± 0.20 | [3] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Valganciclovir. The following protocol is a composite method derived from various patented and published procedures.[4][5][6] It describes the esterification of Ganciclovir with CBZ-L-valine using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of this compound Monoester

Materials:

-

Ganciclovir

-

N-benzyloxycarbonyl-L-valine (CBZ-L-valine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Toluene

-

Triethylamine

-

Ethanol

-

Water

Procedure:

-

In a clean, dry reaction vessel, dissolve Ganciclovir (1 equivalent), CBZ-L-valine (1.5-2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DMF or DMSO.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.5-2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Slowly add the DCC solution to the reaction mixture dropwise, maintaining the temperature between 0-5 °C.

-

Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DMF or DMSO.

-

To the filtrate, add water to precipitate the crude product.

-

Filter the crude product and wash with water.

-

The crude product, which may contain a mixture of mono- and di-esters, is then purified. A common method involves refluxing the crude product in a solvent like toluene, followed by cooling and treatment with a mild base such as triethylamine to selectively hydrolyze the diester.[5]

-

The resulting solid is collected by filtration.

-

The solid is then dissolved in a suitable solvent such as ethanol or DMF, and the product is precipitated by the addition of water.[5]

-

The purified this compound monoester is collected by filtration, washed with water, and dried under vacuum. A purity of >98% can be achieved with this method.[5]

Caption: Synthesis workflow for this compound.

Analytical Characterization

The quality control of this compound is essential to ensure the purity and identity of this key intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.

Experimental Protocol: HPLC Analysis

The following HPLC method is designed for the analysis of this compound and its isomers, based on methodologies described in the literature.[7]

Chromatographic Conditions:

-

Column: Chiral chromatographic column with cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica gel (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of water and a nitrile solvent (e.g., acetonitrile) in an isocratic elution.

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 10-20 °C.

-

Detection Wavelength: 250-260 nm (typically 254 nm).

-

Injection Volume: 10 µL.

-

Diluent: A 1:1 (v/v) mixture of water and acetonitrile.

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in the diluent to achieve a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatogram and determine the retention time and peak area of this compound.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Caption: Analytical workflow for this compound by HPLC.

Biological Context and Mechanism of Action

This compound itself is not a biologically active antiviral agent. Its significance lies in its role as a protected intermediate. The CBZ group is removed in a subsequent synthetic step to yield Valganciclovir.

Valganciclovir is a prodrug of Ganciclovir. After oral administration, it is rapidly absorbed and hydrolyzed by intestinal and hepatic esterases into Ganciclovir. Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. In cells infected with cytomegalovirus (CMV), Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a viral-encoded protein kinase. Cellular kinases then further phosphorylate it to the active Ganciclovir triphosphate. This triphosphate form acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.[2]

Conclusion

This compound is a crucial intermediate in the synthesis of the antiviral drug Valganciclovir. This guide has provided a summary of its core characteristics, including physicochemical properties, a detailed synthesis protocol, and an analytical method for its quality control. The provided information and workflows are intended to be a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing. Further research into the experimental determination of all physicochemical properties would be beneficial for a more complete characterization.

References

- 1. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 194154-40-0: Cbz-Valine ganciclovir | CymitQuimica [cymitquimica.com]

- 3. Cbz-Valine ganciclovir | 194154-40-0 [chemicalbook.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 6. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]

- 7. CN109212093B - HPLC detection method of valganciclovir hydrochloride intermediate condensation compound isomer - Google Patents [patents.google.com]

A Hypothetical Case Study in Drug Development: The Discovery and Development of CBZ-Valganciclovir

Disclaimer: CBZ-Valganciclovir is a hypothetical compound presented here as an in-depth technical case study for researchers, scientists, and drug development professionals. This document synthesizes the known properties of Carbamazepine (CBZ) and Valganciclovir to illustrate a plausible discovery and development pathway for a novel chemical entity.

Introduction and Rationale

The management of co-morbidities in patient populations presents a significant challenge in pharmacotherapy. Patients with epilepsy, often managed with long-term anticonvulsant therapy such as Carbamazepine (CBZ), may also be susceptible to opportunistic viral infections, particularly Cytomegalovirus (CMV), especially in immunocompromised states (e.g., post-transplantation). Carbamazepine, a dibenzazepine derivative discovered in 1953, is a cornerstone treatment for epilepsy and neuropathic pain.[1][2] It primarily acts by blocking voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes.[3][4][5] Valganciclovir is an L-valyl ester prodrug of ganciclovir, developed to enhance oral bioavailability for the treatment and prevention of CMV infections.[6][7][8] Following oral administration, it is rapidly hydrolyzed to ganciclovir, which, after phosphorylation, inhibits viral DNA synthesis.[7][8][9]

This whitepaper outlines the hypothetical discovery and development of "CBZ-Valganciclovir," a novel conjugate designed to deliver both an anticonvulsant and an antiviral agent in a single molecule. The primary rationale for such a molecule would be to provide a simplified treatment regimen for epileptic patients at high risk for CMV infection, potentially improving adherence and outcomes. A secondary hypothesis is that the L-valine ester linkage, similar to that in Valganciclovir, could improve the absorption of CBZ, a drug known for its slow and variable absorption.[1]

Hypothetical Discovery and Synthesis

The concept of CBZ-Valganciclovir would originate from a rational drug design approach. The goal would be to create a covalent conjugate of CBZ and ganciclovir, using a cleavable L-valine linker, mimicking the successful prodrug strategy of Valganciclovir.

Synthesis Pathway

The synthesis would be a multi-step process, starting from the known compounds 5H-dibenz[b,f]azepine (the precursor to CBZ) and protected ganciclovir. The key step would be the esterification of ganciclovir with a CBZ-modified L-valine derivative.

Experimental Protocol: Synthesis of CBZ-Valganciclovir

-

Step 1: Synthesis of Carbamazepine (CBZ). As established in the literature, 5H-dibenz[b,f]azepine is reacted with phosgene to form 5-chlorocarbonyl-5H-dibenz[b,f]azepine. This intermediate is then reacted with ammonia to yield Carbamazepine.[10]

-

Step 2: Coupling of CBZ and L-Valine. Carbamazepine is coupled with N-protected L-valine (e.g., N-Boc-L-valine) using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF) to form a CBZ-valine intermediate.

-

Step 3: Esterification. The CBZ-valine intermediate is then esterified with a protected form of ganciclovir. Most syntheses of valganciclovir start with ganciclovir as the starting material.[8][11] The primary hydroxyl group of ganciclovir would be the target for esterification.

-

Step 4: Deprotection. The protecting groups on the ganciclovir moiety and the N-terminus of the valine linker are removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final CBZ-Valganciclovir conjugate.

-

Step 5: Purification. The final product is purified using column chromatography and characterized by NMR and mass spectrometry.

Preclinical Development

The preclinical phase would aim to establish the proof-of-concept, mechanism of action, and safety profile of CBZ-Valganciclovir.

In Vitro Studies

-

Enzymatic Cleavage: Initial experiments would confirm that the ester linkage is cleaved by intestinal and hepatic esterases to release Carbamazepine-valine and ganciclovir.

-

Antiviral Activity: The antiviral activity would be assessed against human CMV strains in cell culture (e.g., human foreskin fibroblasts). The concentration of ganciclovir released from the conjugate would be correlated with the 50% inhibitory concentration (IC50).

-

Anticonvulsant Activity: The anticonvulsant properties would be tested in neuronal cell cultures by measuring the blockade of voltage-gated sodium channels. The effect of the released CBZ-valine (and its subsequent conversion to CBZ) would be compared to CBZ alone.

Table 1: Hypothetical In Vitro Activity of CBZ-Valganciclovir

| Compound | CMV IC50 (µM) | Sodium Channel Blockade (IC50, µM) |

| Ganciclovir | 1.5 | > 100 |

| Carbamazepine | > 100 | 25 |

| CBZ-Valganciclovir | 2.0 | 35 |

In Vivo Animal Models

Dual-efficacy would be tested in relevant animal models. Due to the species-specificity of CMV, a humanized mouse model would be required for the antiviral component.[12] For anticonvulsant activity, established rodent models of epilepsy would be used.[13][14][15][16]

-

Anticonvulsant Model: The maximal electroshock seizure (MES) test in mice would be a primary model.[15][16] Animals would be administered CBZ-Valganciclovir orally, and the dose required to prevent tonic hindlimb extension would be determined (ED50).

-

Antiviral Model: Immunodeficient mice engrafted with human hematopoietic stem cells (humanized mice) would be infected with a clinical HCMV strain.[12] The efficacy of CBZ-Valganciclovir in reducing viral load in blood and organs would be assessed via qPCR.

-

Pharmacokinetics: Pharmacokinetic studies in rats would determine the oral bioavailability, plasma concentrations of the parent conjugate, and the released metabolites (ganciclovir, CBZ).

Table 2: Hypothetical Pharmacokinetic Parameters (Rat Model, Oral Administration)

| Parameter | Carbamazepine[1][17] | Ganciclovir (from Valganciclovir)[6][8] | CBZ-Valganciclovir |

| Bioavailability (%) | ~80% | ~60% | ~75% (releasing both moieties) |

| Tmax (hr) | 4-8 | 1-2 | 2-4 |

| Half-life (t½, hr) | 12-17 (repeated dose) | ~4 | ~6 (for released moieties) |

| Protein Binding (%) | 70-80 | 1-2 | (Hypothetical) ~60% |

Mechanism of Action

The mechanism of action of CBZ-Valganciclovir is designed to be a dual-action pathway following in vivo cleavage.

Anticonvulsant Pathway

The released Carbamazepine moiety would exert its effect by blocking voltage-gated sodium channels in their inactive state.[1][3] This action reduces the repetitive firing of action potentials that characterizes a seizure, thus stabilizing hyperexcited neurons.[3][5]

References

- 1. Carbamazepine - Wikipedia [en.wikipedia.org]

- 2. irispublishers.com [irispublishers.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Carbamazepine? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. ovid.com [ovid.com]

- 7. Articles [globalrx.com]

- 8. Valganciclovir - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]

- 10. Carbamazepine synthesis - chemicalbook [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Humanized Mouse Models of Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]

- 15. researchgate.net [researchgate.net]

- 16. Animal Models of Epilepsy - Clinical GateClinical Gate [clinicalgate.com]

- 17. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Nuances of CBZ-Vaganciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry of N-benzyloxycarbonyl (CBZ)-Vaganciclovir, a critical intermediate in the synthesis of the antiviral prodrug Vaganciclovir. Understanding the stereochemical landscape of this molecule is paramount for controlling the purity, efficacy, and safety of the final active pharmaceutical ingredient.

Introduction to the Stereochemistry of Vaganciclovir and its Precursor

Vaganciclovir, the L-valyl ester of Ganciclovir, is an antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections.[1] A key feature of Vaganciclovir is its existence as a mixture of two diastereomers.[2][3] This diastereomeric nature arises from the esterification of the prochiral diol of Ganciclovir with the chiral amino acid L-valine. The resulting product consists of two diastereomers with an (R) and (S) configuration at the chiral center of the valine moiety, present in an approximately equimolar ratio.[4] The U.S. Food and Drug Administration (FDA) specifies that the diastereomeric ratio of Vaganciclovir hydrochloride should be maintained within the range of 45:55 to 55:45.[2]

CBZ-Vaganciclovir serves as a protected intermediate in several synthetic routes to Vaganciclovir. The use of the CBZ protecting group on the L-valine starting material is a common strategy to facilitate the coupling reaction with Ganciclovir and prevent unwanted side reactions.[5][6] The stereochemical integrity of the L-valine is maintained throughout this process, leading to the formation of two diastereomers of this compound.

Synthesis and Formation of this compound Diastereomers

The synthesis of this compound typically involves the coupling of Ganciclovir with N-CBZ-L-valine. Several methods have been reported, often employing coupling agents such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[7] The reaction can be performed in a suitable solvent like dimethylformamide (DMF).[7]

A common challenge in the synthesis is the formation of the bis-ester impurity, where both hydroxyl groups of Ganciclovir are esterified with CBZ-L-valine.[8] Strategies to mitigate this include the use of protecting groups on one of the hydroxyls of Ganciclovir or a partial hydrolysis of the bis-ester to yield the desired mono-ester.[5][6]

The two diastereomers of this compound are formed because the esterification can occur at either of the two primary hydroxyl groups of the Ganciclovir backbone. As the L-valine used is enantiomerically pure, the resulting products are diastereomers, not enantiomers.

Quantitative Data

| Parameter | Specification | Reference |

| Diastereomeric Ratio (Vaganciclovir HCl) | 45:55 to 55:45 (S:R) | [2] |

| Purity of pure product CBZ-valganciclovir monoester | >98% | [7] |

Experimental Protocols

General Synthesis of this compound Monoester

The following is a generalized protocol based on literature descriptions.[7] Specific conditions may vary depending on the scale and specific synthetic strategy.

Materials:

-

Ganciclovir

-

N-CBZ-L-valine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve Ganciclovir and N-CBZ-L-valine in DMF.

-

Add DMAP to the solution.

-

Slowly add a solution of DCC in DMF to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (e.g., 4-24 hours) and monitor by a suitable chromatographic technique (e.g., TLC or HPLC).

-

After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate is then subjected to a work-up procedure, which may involve extraction with an organic solvent like ethyl acetate and washing with aqueous solutions to remove residual reagents.

-

The organic layer is dried and the solvent is evaporated to yield the crude product, which is a mixture of the two this compound diastereomers and potentially some bis-ester impurity.

-

Purification is typically achieved through column chromatography on silica gel.

Chiral HPLC Separation of Vaganciclovir Intermediate Isomers

A patent describes a high-performance liquid chromatography (HPLC) method for the separation of four isomers of a Vaganciclovir hydrochloride intermediate condensation product. This method can be adapted for the analytical separation of the this compound diastereomers.

| Parameter | Condition |

| Chromatographic Column | Chiral stationary phase: cellulose-tris(4-chloro-3-methylphenyl carbamate) coated on silica gel |

| Mobile Phase | Mixture of water and acetonitrile |

| Column Temperature | 10-20 °C |

| Flow Rate | 0.4-0.6 mL/min |

| Detection Wavelength | 250-260 nm |

Biological Significance of Stereochemistry

After oral administration, both diastereomers of Vaganciclovir are rapidly and extensively hydrolyzed by intestinal and hepatic esterases to form the active drug, Ganciclovir.[1][9] This rapid conversion to the same active moiety means that both diastereomers contribute to the therapeutic effect. The pharmacokinetics of Ganciclovir following the administration of Vaganciclovir has been extensively studied.[10][11][12][13] While there is no direct evidence to suggest a significant difference in the rate of hydrolysis between the two diastereomers in vivo, the nearly equimolar ratio in the final drug product ensures consistent delivery of the active Ganciclovir.

Visualizations

Caption: Synthetic pathway for this compound diastereomers.

Caption: Experimental workflow for synthesis and separation.

Caption: In vivo conversion of Vaganciclovir diastereomers.

References

- 1. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US8889109B2 - Pharmaceutical dosage forms comprising valganciclovir hydrochloride - Google Patents [patents.google.com]

- 10. Pharmacokinetics, Pharmacodynamics, and Therapeutic Drug Monitoring of Valganciclovir and Ganciclovir in Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmda.go.jp [pmda.go.jp]

Methodological & Application

Application Notes and Protocols: Synthesis of N-CBZ-L-Valganciclovir from Ganciclovir

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of N-CBZ-L-Valganciclovir, a carboxybenzyl-protected derivative of Valganciclovir, starting from Ganciclovir. The synthesis involves the initial N-protection of L-valine followed by a direct esterification with Ganciclovir. This protocol is designed for researchers in medicinal chemistry and drug development requiring a reliable method for synthesizing protected analogues of antiviral agents for further modification or as prodrug candidates. All quantitative data are summarized, and a detailed workflow is provided.

Introduction

Valganciclovir is the L-valyl ester prodrug of the antiviral agent Ganciclovir. It exhibits significantly improved oral bioavailability over the parent drug by utilizing peptide transporters in the intestine. The protection of the valine amino group, in this case with a carboxybenzyl (CBZ or Z) group, is a common strategy in medicinal chemistry.[1] This protection renders the amine less reactive, allowing for selective chemical transformations elsewhere in the molecule or for creating advanced prodrug constructs.[2]

This protocol outlines a robust and reproducible two-step synthesis:

-

N-Protection of L-Valine: Synthesis of N-Benzyloxycarbonyl-L-valine (Cbz-Valine) via the Schotten-Baumann reaction.[1]

-

Esterification: Coupling of Cbz-Valine with Ganciclovir's primary hydroxyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as the coupling system.[3][4][5] This method is effective for esterifying alcohols under mild conditions.[5][6]

Overall Reaction Scheme

Step 1: Synthesis of N-CBZ-L-Valine L-Valine is reacted with benzyl chloroformate in an alkaline aqueous solution to yield N-CBZ-L-Valine.

Step 2: Synthesis of N-CBZ-L-Valganciclovir Ganciclovir is coupled with N-CBZ-L-Valine in an anhydrous organic solvent using DCC as a coupling agent and DMAP as a catalyst to form the target ester.

Experimental Protocols

3.1. Step 1: Synthesis of N-Benzyloxycarbonyl-L-valine (Cbz-Valine)

-

Materials:

-

L-Valine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl Ether

-

Hydrochloric Acid (HCl), 6M

-

Deionized Water

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve L-Valine (1.0 eq) in a 1 M solution of Sodium Carbonate in deionized water. Cool the flask to 0-5 °C in an ice bath with gentle stirring.

-